1-Benzhydrylbenzotriazole
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Overview
Description
1-Benzhydrylbenzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. These compounds are known for their versatility in various chemical reactions and their applications in different fields, including medicinal chemistry, material science, and industrial processes .
Preparation Methods
The synthesis of 1-Benzhydrylbenzotriazole typically involves the reaction of benzhydryl chloride with benzotriazole in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Benzhydrylbenzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dichloromethane. Reaction conditions often involve refluxing the mixture to ensure complete reaction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
1-Benzhydrylbenzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research has explored its use in medicinal chemistry for the development of new therapeutic agents. Its derivatives have shown promise in treating various diseases.
Industry: In industrial applications, this compound is used as a corrosion inhibitor, UV stabilizer, and in the production of polymers and coatings
Mechanism of Action
The mechanism of action of 1-Benzhydrylbenzotriazole involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
1-Benzhydrylbenzotriazole can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler benzotriazole compound with similar chemical properties but different applications.
Tolyltriazole: Another benzotriazole derivative used primarily as a corrosion inhibitor.
Benzimidazole: A structurally related compound with a fused imidazole ring, known for its use in pharmaceuticals and as a corrosion inhibitor.
Uniqueness: This compound stands out due to its benzhydryl group, which imparts unique chemical and physical properties, making it suitable for specific applications in medicinal chemistry and material science
Properties
IUPAC Name |
1-benzhydrylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)20-21-22/h1-14,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWFLEXUDOXGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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